

# LNK4 Expression Profile in Plant Tissues: An In-depth Technical Guide

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## Compound of Interest

Compound Name: LNK4-S

Cat. No.: B15607683

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## Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4) gene is a member of a small, plant-specific family of proteins that play a crucial role in the intricate network connecting light signaling and the circadian clock. Understanding the spatial and temporal expression patterns of LNK4 is fundamental to elucidating its precise functions in plant growth, development, and environmental responses. This technical guide provides a comprehensive overview of the LNK4 expression profile across various plant tissues, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling context and relevant experimental workflows.

## Data Presentation: LNK4 Gene Expression

The following tables summarize the quantitative expression data of LNK4 and its homologs in *Arabidopsis thaliana*, maize (*Zea mays*), and rice (*Oryza sativa*). The data is compiled from publicly available transcriptomic datasets, including the Arabidopsis eFP Browser, MaizeGDB, and the Rice Expression Database. Expression values are presented as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) where available.

Table 1: *Arabidopsis thaliana* LNK4 (AT1G13320) Transcript Abundance

Tissue	Developmental Stage	Expression (TPM/Relative)	Data Source
Shoot Apex	Seedling	Moderate	Arabidopsis eFP Browser
Hypocotyl	Seedling	Low	Arabidopsis eFP Browser
Cotyledons	Seedling	Moderate	Arabidopsis eFP Browser
Rosette Leaf	Vegetative	High	Arabidopsis eFP Browser
Cauline Leaf	Reproductive	High	Arabidopsis eFP Browser
Stem	Reproductive	Moderate	Arabidopsis eFP Browser
Flower	Reproductive	Moderate	Arabidopsis eFP Browser
Sepals	Flower Stage 15	Moderate	Arabidopsis eFP Browser
Petals	Flower Stage 15	Low	Arabidopsis eFP Browser
Stamens	Flower Stage 15	Low	Arabidopsis eFP Browser
Carpels	Flower Stage 15	Moderate	Arabidopsis eFP Browser
Silique	Fruiting	Moderate	Arabidopsis eFP Browser
Seeds	Fruiting	Low	Arabidopsis eFP Browser

Roots	Seedling	Low	Arabidopsis eFP Browser
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Table 2: Maize LNK4 Homolog (Zm00001d039149) Transcript Abundance

Tissue	Developmental Stage	Expression (FPKM)	Data Source
Primary Root	V2	5-10	MaizeGDB/Maize eFP Browser
Coleoptile	V2	10-15	MaizeGDB/Maize eFP Browser
Leaf (V5)	Vegetative	15-20	MaizeGDB/Maize eFP Browser
Leaf (V9)	Vegetative	20-25	MaizeGDB/Maize eFP Browser
Internode (1cm)	V9	5-10	MaizeGDB/Maize eFP Browser
Tassel	R1	10-15	MaizeGDB/Maize eFP Browser
Anther	R1	5-10	MaizeGDB/Maize eFP Browser
Pollen	R1	<5	MaizeGDB/Maize eFP Browser
Ear	R1	10-15	MaizeGDB/Maize eFP Browser
Silk	R1	5-10	MaizeGDB/Maize eFP Browser
Endosperm (12 DAP)	Grain Filling	<5	MaizeGDB/Maize eFP Browser
Embryo (24 DAP)	Grain Filling	<5	MaizeGDB/Maize eFP Browser

Table 3: Rice LNK4 Homolog (LOC\_Os01g09470) Transcript Abundance

Tissue	Developmental Stage	Expression (TPM)	Data Source
Seedling	7 days after germination	~15	Rice Expression Database (RED)
Leaf	Tillering	~25	Rice Expression Database (RED)
Sheath	Tillering	~20	Rice Expression Database (RED)
Stem	Heading	~15	Rice Expression Database (RED)
Root	Tillering	~10	Rice Expression Database (RED)
Panicle (P1)	Panicle Initiation	~18	RiceXPro
Panicle (P6)	Heading	~22	RiceXPro
Stamen	Flowering	~12	RiceXPro
Pistil	Flowering	~15	RiceXPro
Endosperm (7 DAP)	Grain Filling	~8	RiceXPro
Embryo (21 DAP)	Maturation	~10	RiceXPro

## Experimental Protocols

### RNA Extraction from Plant Tissues for Gene Expression Analysis

This protocol is a general guideline and may require optimization for specific tissues, especially those rich in polysaccharides or secondary metabolites.

Materials:

- Liquid nitrogen

- Mortar and pestle, pre-chilled
- RNA extraction buffer (e.g., TRIzol reagent or a CTAB-based buffer)
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with DEPC-treated water)
- RNase-free water
- Microcentrifuge tubes, RNase-free
- Microcentrifuge

Procedure:

- Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer approximately 50-100 mg of the powdered tissue to a new RNase-free microcentrifuge tube.
- Add 1 mL of RNA extraction buffer (e.g., TRIzol) and vortex vigorously for 1 minute to homogenize the sample.
- Incubate the homogenate at room temperature for 5 minutes.
- Add 200  $\mu$ L of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
- Incubate at room temperature for 3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.

- Add 500  $\mu$ L of isopropanol to precipitate the RNA. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.
- Resuspend the RNA pellet in an appropriate volume (e.g., 20-50  $\mu$ L) of RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

## Quantitative Real-Time PCR (qPCR) for LNK4 Expression Analysis

### Materials:

- High-quality total RNA (from the protocol above)
- DNase I, RNase-free
- Reverse transcriptase and associated buffers/reagents for cDNA synthesis
- qPCR master mix (containing SYBR Green or a probe-based chemistry)
- Gene-specific primers for LNK4 and a reference gene (e.g., Actin or Ubiquitin)
- qPCR instrument
- Optical-grade PCR plates or tubes

### Procedure:

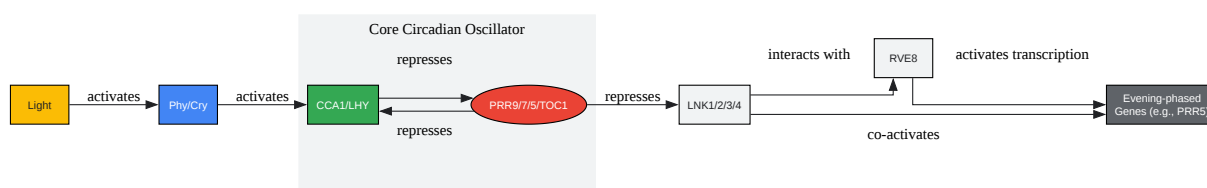
- **DNase Treatment:** Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's instructions.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme. Include a no-reverse transcriptase control to check for genomic DNA contamination.
- **Primer Design and Validation:** Design primers for LNK4 and a stable reference gene. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
- **qPCR Reaction Setup:** Prepare the qPCR reaction mix in an optical-grade plate. A typical 20 µL reaction includes:
  - 10 µL of 2x qPCR master mix
  - 1 µL of forward primer (10 µM)
  - 1 µL of reverse primer (10 µM)
  - 2 µL of diluted cDNA
  - 6 µL of nuclease-free water
  - Include no-template controls for each primer pair.
- **qPCR Program:** Run the qPCR plate on a real-time PCR instrument with a program similar to the following:
  - Initial denaturation: 95°C for 5 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute



- Melt curve analysis (for SYBR Green assays) to check for primer-dimers and non-specific products.
- Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Calculate the relative expression of LNK4 using the  $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene.

## Mandatory Visualizations

### LNK4 in the Arabidopsis Circadian Clock Signaling Pathway



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Caption: A simplified model of the Arabidopsis circadian clock, highlighting the role of LNK proteins.

## General Workflow for Plant Gene Expression Analysis

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